N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide
Overview
Description
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide, also known as NMS, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide involves the inhibition of CA by binding to its active site. This leads to the reduction of the enzyme's catalytic activity, which in turn affects the levels of bicarbonate and protons in the body. This can have a significant impact on various physiological processes such as respiration, acid-base balance, and ion transport.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to affect the levels of bicarbonate and protons in the body, which can have a significant impact on various physiological processes. This compound has also been shown to affect the levels of other enzymes such as carbonic anhydrase II and III, which are involved in the regulation of acid-base balance and ion transport.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide in lab experiments is its potent inhibitory effect on CA. This makes it a valuable tool for studying the role of CA in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues. Careful dose optimization is therefore necessary to ensure that the compound is used safely and effectively in lab experiments.
Future Directions
There are several future directions for the use of N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide in scientific research. One potential application is in the development of new therapeutic agents for the treatment of diseases such as glaucoma, epilepsy, and cancer. Another potential direction is in the development of new diagnostic tools for the detection of CA activity in various biological samples. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential interactions with other enzymes and compounds in the body.
Conclusion:
In conclusion, this compound is a valuable tool for studying the role of carbonic anhydrase in various biological processes. Its potent inhibitory effect on CA makes it a valuable tool for scientific research, although its potential toxicity requires careful dose optimization. Further studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications in the development of new therapeutic agents and diagnostic tools.
Scientific Research Applications
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide has been extensively used in scientific research as a tool to study the role of carbonic anhydrase (CA) in various biological processes. CA is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This compound is a potent inhibitor of CA, and its binding to the enzyme has been shown to affect a wide range of physiological processes such as respiration, acid-base balance, and ion transport.
Properties
IUPAC Name |
N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-20-10-12-21(13-11-20)18(22)15-6-5-7-16(14-15)19-25(23,24)17-8-3-2-4-9-17/h2-9,14,19H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHALFOKRCIBGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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